molecular formula C12H9Cl2NO2S2 B3751114 5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3751114
M. Wt: 334.2 g/mol
InChI Key: KSQICSADHFQXGX-WEVVVXLNSA-N
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Description

The compound “5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The 3,5-dichloro-4-hydroxybenzylidene moiety would be a benzene ring substituted with two chlorine atoms and one hydroxy group .


Chemical Reactions Analysis

As a thiazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the thiazolidinone ring could be opened under acidic or basic conditions. The hydroxy group could potentially be esterified or etherified, and the chlorine atoms could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar hydroxy group and the electronegative chlorine atoms would likely make this compound relatively polar .

Future Directions

The study of thiazolidinone derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could potentially explore the synthesis of new derivatives, their biological activity, and their mechanism of action .

Properties

IUPAC Name

(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S2/c1-2-15-11(17)9(19-12(15)18)5-6-3-7(13)10(16)8(14)4-6/h3-5,16H,2H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQICSADHFQXGX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(3,5-dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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